Bauhinoxepin F

Description

Significance of Seven-Membered Oxygen Heterocycles in Natural Products and Synthetic Chemistry

Seven-membered oxygen heterocycles, commonly known as oxepines, hold a prominent position in the chemistry of natural products and synthetic endeavors due to their unique structural characteristics and diverse biological relevance. These heterocyclic systems are found in a variety of natural compounds, including alkaloids such as strychnine (B123637) and clarine, and terpenes like the bitter limonine wikipedia.orgnih.gov. Their ubiquitous presence underscores their importance in nature, often contributing to the pharmacological profiles of the parent molecules bidd.group.

In medicinal chemistry, the dibenzo[b,f]oxepine scaffold, a fused bicyclic system containing a seven-membered oxygen heterocycle, is recognized as a crucial framework wydawnictwo-tygiel.pl. Derivatives incorporating this scaffold have been identified in numerous medicinally significant plants wydawnictwo-tygiel.pl. Research has demonstrated that these compounds possess a wide array of valuable properties, including anticancer, antihypertensive, anti-inflammatory, antidepressant, antiestrogen, antipsychotic, neuroprotective, anxiolytic, and insecticidal activities wydawnictwo-tygiel.pl. The synthesis of such seven-membered heterocyclic structures presents a considerable challenge to synthetic chemists due to their unique thermodynamic and kinetic properties, making their investigation particularly valuable.

Overview of the Bauhinoxepin Family of Natural Products

The Bauhinoxepin family constitutes a significant group of natural products characterized by the dibenzo[b,f]oxepine core structure. These compounds are primarily isolated from species of the Bauhinia genus, particularly Bauhinia purpurea and Bauhinia saccocalyx.

Notable members of this family include:

Bauhinoxepins A and B: Isolated from the root extract of Bauhinia saccocalyx in 2004, these compounds have demonstrated significant antimycobacterial activities, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 12.5 µg/mL, respectively. Bauhinoxepin A also exhibited strong nitric oxide (NO) suppression with an IC50 value of 30.28 µM and cytotoxicity against HCT-116 human colorectal cancer cells with an IC50 of 8.88 µM.

Bauhinoxepin C: This compound has been identified as an anticancer agent, and its total synthesis has been achieved through a novel one-pot cascade process involving nucleophilic aromatic substitution followed by Knoevenagel condensation.

Bauhinoxepin J: Isolated from Bauhinia purpurea, Bauhinoxepin J has exhibited antimycobacterial, antimalarial, and tumor growth inhibitory activities. Its efficient synthesis has been achieved through various methods, including intramolecular radical cyclizations and an internal nucleophilic addition/elimination sequence.

The diverse biological activities observed across the Bauhinoxepin family highlight their potential as lead compounds for drug discovery and development.

Rationale for In-Depth Academic Inquiry into Bauhinoxepin F

The rationale for conducting an in-depth academic inquiry into this compound stems from several key aspects inherent to the dibenzo[b,f]oxepine scaffold and the Bauhinoxepin family. Firstly, the established diverse biological activities of related Bauhinoxepins, such as anticancer, antimicrobial, and anti-inflammatory properties, suggest that this compound may also possess significant pharmacological potential wydawnictwo-tygiel.pl. Natural products continue to be a crucial source for the discovery of new drugs, making the investigation of individual compounds like this compound imperative.

Secondly, the structural complexity and the challenging synthetic pathways associated with seven-membered oxygen heterocycles underscore the academic interest in understanding their formation, stability, and reactivity. A detailed inquiry into this compound would contribute to a more complete understanding of the structure-activity relationships within the Bauhinoxepin family. Such studies could elucidate the specific structural features of this compound that might confer unique or enhanced biological activities, or provide insights into its biosynthetic pathways. This knowledge is crucial for potential future synthetic efforts or for guiding further exploration of Bauhinia species for novel bioactive compounds.

Compound Names and PubChem CIDs

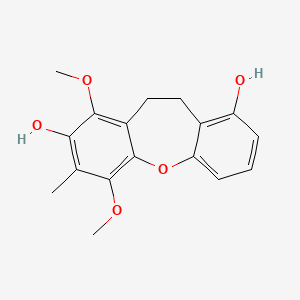

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18O5 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

1,4-dimethoxy-2-methyl-5,6-dihydrobenzo[b][1]benzoxepine-3,7-diol |

InChI |

InChI=1S/C17H18O5/c1-9-14(19)16(21-3)11-8-7-10-12(18)5-4-6-13(10)22-17(11)15(9)20-2/h4-6,18-19H,7-8H2,1-3H3 |

InChI Key |

XVMLDDFWHNGJME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2CCC3=C(C=CC=C3OC2=C1OC)O)OC)O |

Origin of Product |

United States |

Origin and Biological Context of Bauhinoxepin F

Extraction Protocols for Dibenzo[b,f]oxepines from Plant Matrices

The initial step in isolating dibenzo[b,f]oxepines involves the extraction of metabolites from the plant material. The choice of solvent and method is critical for efficiently extracting the target compounds while minimizing the co-extraction of undesirable substances.

First, the relevant plant part, such as the roots of Bauhinia purpurea, is collected, dried (often shade-dried to prevent degradation of thermolabile compounds), and ground into a fine powder to increase the surface area for solvent penetration. nih.gov The powdered material is then subjected to extraction, typically using organic solvents of varying polarities.

Commonly employed techniques include maceration, percolation, or Soxhlet extraction. The selection of solvents is based on the polarity of the target dibenzo[b,f]oxepines. Dichloromethane and methanol (B129727) are frequently used solvents for extracting these types of compounds from Bauhinia roots. nih.gov Sequential extraction with solvents of increasing polarity, from nonpolar (e.g., n-hexane) to polar (e.g., ethyl acetate, methanol, water), is a common strategy to fractionate the extract based on compound polarity. nih.gov The resulting crude extracts are then concentrated under reduced pressure to yield a semi-solid residue for further processing.

Table 1: Common Solvents for Dibenzo[b,f]oxepine Extraction

| Solvent | Polarity | Target Compounds | Plant Part |

| n-Hexane | Nonpolar | Lipids, Waxes, some Terpenoids | Roots, Leaves |

| Dichloromethane | Intermediate | Dibenzo[b,f]oxepines , Alkaloids | Roots |

| Ethyl Acetate | Intermediate | Dibenzo[b,f]oxepines , Flavonoids | Roots, Leaves |

| Methanol / Ethanol | Polar | Glycosides, Polar Flavonoids | Leaves, Stems |

| Water (Aqueous) | High | Highly Polar Compounds, Saponins | Leaves, Flowers |

Chromatographic Separation Techniques for Compound Enrichment

Following extraction, the crude extract, which contains a multitude of compounds, must be fractionated to enrich the concentration of dibenzo[b,f]oxepines. This is primarily achieved through various chromatographic techniques.

Column Chromatography (CC) is the workhorse of phytochemical isolation. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. A solvent or a gradient of solvents (mobile phase) is passed through the column, separating the compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC) , to identify those containing the compounds of interest. researchgate.net

For separating complex mixtures from Bauhinia, specialized stationary phases may also be used. For instance, Sephadex LH-20, a size-exclusion chromatography resin, is effective for separating compounds based on their molecular size and is particularly useful for phenolic compounds. researchgate.net

Advanced Purification Strategies for Target Metabolites

After initial enrichment through column chromatography, the fractions containing the target compound, Bauhinoxepin F, require further purification to achieve the high level of purity required for structural elucidation and biological testing.

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used advanced purification technique. scirp.org It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column with much smaller particle sizes, resulting in significantly higher resolution and speed.

Preparative HPLC is used to isolate larger quantities of a pure compound. Fractions containing the target molecule are subjected to multiple rounds of HPLC until a single, pure compound is obtained.

Reverse-Phase HPLC (RP-HPLC) is a common mode where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. sigmaaldrich.com This method is highly effective for separating the moderately polar dibenzo[b,f]oxepines. diva-portal.org

The final purity of the isolated compound is often confirmed by analytical HPLC, and its structure is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Table 2: Chromatographic Techniques for Dibenzo[b,f]oxepine Isolation

| Technique | Stationary Phase | Principle of Separation | Purpose |

| Column Chromatography (CC) | Silica Gel, Alumina | Adsorption, Polarity | Initial Fractionation & Enrichment |

| Thin-Layer Chromatography (TLC) | Silica Gel on Plate | Adsorption, Polarity | Fraction Monitoring & Profiling |

| Size-Exclusion (e.g., Sephadex) | Porous Polymer Beads | Molecular Size | Group Separation (e.g., phenolics) |

| Reverse-Phase HPLC (RP-HPLC) | C18-bonded Silica | Hydrophobicity, Polarity | High-Resolution Final Purification |

Biosynthetic Pathway Elucidation of Dibenzo[b,f]oxepines

The precise enzymatic steps leading to the formation of this compound and other dibenzo[b,f]oxepines in Bauhinia purpurea have not been fully elucidated. However, based on the compound's chemical structure and knowledge from other secondary metabolite pathways, a plausible biosynthetic pathway can be proposed. nih.govwhiterose.ac.uk

Proposed Mechanistic Steps in Bauhinia purpurea Secondary Metabolism

The dibenzo[b,f]oxepine skeleton is believed to be derived from precursors originating from the shikimate and/or polyketide pathways. The core structure is essentially formed from two C6-C1 (benzoic acid) units linked by an ether bridge and a C2 bridge. A common hypothesis for the formation of such structures in plants involves the oxidative coupling of precursor molecules.

A plausible biosynthetic route likely involves:

Precursor Formation: Synthesis of two separate phenylpropanoid or related phenolic precursor molecules.

Oxidative Coupling: An enzyme-catalyzed (likely a cytochrome P450 monooxygenase or a laccase) oxidative coupling reaction between the two precursor molecules to form the biaryl ether linkage. researcher.life

Ring Closure: An intramolecular cyclization reaction to form the seven-membered oxepine ring. Synthetic studies have shown that this ring can be formed through various reactions, including intramolecular additions or condensations, which could be mimicked by enzymatic processes in the plant. researchgate.netresearcher.life

Tailoring Reactions: After the core dibenzo[b,f]oxepine scaffold is formed, a series of "tailoring" enzymes (e.g., methyltransferases, hydroxylases, glycosyltransferases) would modify the structure by adding or altering functional groups (e.g., hydroxyl, methoxy (B1213986) groups) to produce the final specific compound, this compound.

This proposed pathway is largely speculative and awaits experimental verification through enzymatic and genetic studies.

Precursor Incorporation Studies for Pathway Delineation

To definitively establish a biosynthetic pathway, precursor incorporation studies are essential. This experimental approach involves feeding the organism—in this case, the Bauhinia purpurea plant or a cell culture derived from it—with isotopically labeled (e.g., using ¹³C or ¹⁴C) putative precursors. escholarship.org

The methodology would involve:

Synthesizing a hypothesized precursor molecule with an isotopic label at a specific position.

Administering this labeled precursor to the plant.

Allowing time for the plant's metabolic processes to incorporate the precursor into downstream secondary metabolites.

Isolating the target compound (this compound) and analyzing it using Mass Spectrometry (MS) and NMR spectroscopy.

If the isotopic label is detected in the structure of this compound at the predicted position, it provides strong evidence that the fed compound is indeed a precursor in its biosynthetic pathway. To date, detailed precursor incorporation studies specifically for this compound or related dibenzo[b,f]oxepines from Bauhinia species have not been extensively reported in the scientific literature, representing an area for future research.

Enzymatic Systems Implicated in this compound Formation

The precise enzymatic machinery and the complete biosynthetic pathway leading to the formation of this compound have not yet been fully elucidated. However, based on the chemical structure of the dibenzo[b,f]oxepine core and biosynthetic pathways of structurally related natural products, the involvement of specific classes of oxidative enzymes is strongly implicated. The formation is hypothesized to proceed through the oxidative coupling of precursor molecules. The primary enzyme families considered to be involved in this process are Cytochrome P450 monooxygenases and Peroxidases.

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 enzymes are a vast superfamily of heme-containing monooxygenases known for their role in both primary and secondary metabolism, including the biosynthesis of complex natural products. mdpi.com These enzymes are capable of catalyzing a wide array of regio- and stereoselective oxidation reactions. mdpi.com In the context of dibenzo[b,f]oxepine biosynthesis, CYPs are proposed to play a crucial role in the formation of the central seven-membered oxepin (B1234782) ring.

One postulated mechanism involves the CYP-catalyzed oxidation of an aromatic precursor to form a highly reactive arene oxide intermediate. uq.edu.au This arene oxide can then undergo a spontaneous rearrangement (the NIH shift) or exist in equilibrium with its oxepin tautomer, thereby forming the characteristic ring system of this compound. uq.edu.au While the direct observation of this process in Bauhinia species is yet to be documented, the formation of oxepin rings from aromatic precursors by cytochrome P450 enzymes has been identified in the biosynthesis of other microbial and fungal natural products. uq.edu.auresearcher.life The functional diversity of CYPs in plants, particularly in the biosynthesis of defensive compounds and secondary metabolites, supports their potential involvement in generating the structural complexity of this compound. mdpi.combiomolther.org

Peroxidases (POD)

Peroxidases are another class of oxidative enzymes that are likely involved in the biosynthesis of the dibenzo[b,f]oxepine scaffold. These enzymes catalyze the oxidation of a broad range of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. numberanalytics.com A key reaction in the formation of many complex polyphenolic compounds is oxidative coupling, a process that peroxidases excel at catalyzing.

It is hypothesized that the biosynthesis of the dibenzo[b,f]oxepine core structure begins with simpler phenolic precursor molecules. Peroxidases could catalyze the formation of phenoxy radicals from these precursors. The subsequent coupling of these radicals (C-C or C-O bond formation) would lead to the dibenzo[b,f]oxepine skeleton. researchgate.net This type of enzymatic reaction is common in lignin (B12514952) biosynthesis and in the formation of other complex natural products derived from phenolic precursors. researchgate.net The presence of various phenolic compounds and significant antioxidant activity in Bauhinia species further suggests a robust capacity for oxidative metabolism, where peroxidases would play a central role. nih.gov

Summary of Implicated Enzymatic Systems

The following table summarizes the enzymatic systems believed to be involved in the formation of the this compound scaffold and their proposed catalytic functions.

| Enzyme Class | Proposed Function in Biosynthesis |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the oxidation of aromatic precursors to form arene oxide intermediates, which then rearrange to form the oxepin ring. uq.edu.au |

| Peroxidases (POD) | Mediate the oxidative coupling of phenolic precursors through the formation of C-C and C-O bonds to assemble the dibenzo[b,f]oxepine core. numberanalytics.comresearchgate.net |

Synthetic Strategies and Chemical Transformations of Bauhinoxepin F and Analogues

Retrosynthetic Analysis of the Dibenzo[b,f]oxepine Core Structure

The construction of the dibenzo[b,f]oxepine framework can be approached through several retrosynthetic disconnections. A common strategy involves disconnecting the seven-membered ring, leading to more readily available precursors. Two primary pathways are often considered:

Intramolecular Cyclization via C-O Bond Formation: This approach, labeled as Approach A in some studies, retrosynthetically cleaves the ether linkage of the oxepine ring. semanticscholar.orgresearchgate.net This leads to a (Z)-stilbene derivative containing a phenol (B47542) and a leaving group on the adjacent aromatic ring. The forward reaction is typically an intramolecular nucleophilic aromatic substitution (SNAr) or an Ullmann-type coupling. semanticscholar.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Intramolecular Carbon-Carbon Double Bond Formation: Labeled as Approach B, this strategy disconnects the C10-C11 double bond of the oxepine ring. semanticscholar.org This leads to a diaryl ether precursor containing two carbonyl groups (dialdehyde). The forward reaction to form the seven-membered ring is an intramolecular McMurry reaction. semanticscholar.orgresearchgate.net This method has been successfully applied to synthesize the dibenzo[b,f]oxepine system, though it was historically more common for sulfur and selenium analogues. semanticscholar.org

Other strategies include the ring expansion of xanthene derivatives and intramolecular Friedel-Crafts reactions. mdpi.comnih.gov

Total Synthesis Approaches to Bauhinoxepin Derivatives

The total synthesis of naturally occurring bauhinoxepins and their analogues relies on the efficient construction of the central dibenzo[b,f]oxepine scaffold. mdpi.com Various methodologies have been developed, ranging from multi-step sequences involving classic named reactions to more convergent cascade processes. mdpi.comnih.gov

Multicomponent Reaction Methodologies

While direct multicomponent reactions (MCRs) for the one-pot assembly of the entire dibenzo[b,f]oxepine scaffold are not extensively documented, related strategies have been employed for similar complex heterocyclic systems. For instance, Pd/Rh-catalyzed domino couplings involving a Suzuki coupling followed by a Buchwald-Hartwig amination have been used to create dibenzo[b,f]azepines, the nitrogen-containing analogues of oxepines. nih.gov One-pot, multi-component approaches have also been developed for pyrano[4,3-b]oxepines, which involve a [4+3] cycloaddition as a key step under microwave irradiation. nih.gov These examples highlight the potential for developing MCRs for Bauhinoxepin F and its derivatives, though current prominent syntheses tend to rely on sequential or cascade reactions.

Cascade Reaction Sequences for Dibenzo[b,f]oxepine Scaffold Construction

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an efficient and atom-economical route to the dibenzo[b,f]oxepine core. thieme-connect.comresearcher.liferesearchgate.net These sequences are particularly powerful for rapidly building molecular complexity from simple starting materials.

The SNAr reaction is a cornerstone in the synthesis of the diaryl ether linkage, which is a critical substructure in many dibenzo[b,f]oxepine syntheses. mdpi.com In the context of cascade reactions, an intermolecular SNAr is often the initial step. thieme-connect.comresearchgate.netresearchgate.net This typically involves the reaction of a phenol with an activated aryl halide (e.g., a fluorobenzaldehyde derivative). thieme-connect.comnih.gov The presence of electron-withdrawing groups, such as nitro groups, on the aryl halide facilitates the substitution. nih.govsemanticscholar.org

In some synthetic routes, the SNAr reaction is an intramolecular cyclization step to form the final seven-membered ring from a stilbene (B7821643) precursor. mdpi.comnih.govsemanticscholar.org This intramolecular SNAr can be promoted by microwave irradiation, significantly reducing reaction times. semanticscholar.org

The Knoevenagel condensation is frequently employed as the ring-closing step in cascade sequences for building the dibenzo[b,f]oxepine scaffold. mdpi.comthieme-connect.comnih.gov Following the initial formation of a biaryl ether via an intermolecular SNAr, an intramolecular Knoevenagel condensation between a methyl group (activated by an adjacent electron-withdrawing group) and a carbonyl group (aldehyde) forges the C10-C11 double bond, thereby completing the seven-membered oxepine ring. nih.govthieme-connect.comacs.org

This tandem SNAr/Knoevenagel condensation strategy has been used to synthesize various natural products, including Bauhinoxepin C and D, Pacharin, and Bauhiniastatin 4. thieme-connect.com The choice of base is critical for the success of this one-pot reaction, with cesium carbonate (Cs₂CO₃) often proving superior to other bases like Li₂CO₃, Na₂CO₃, or K₂CO₃.

The intramolecular McMurry reaction provides an alternative and powerful method for the final ring-closing step to form the dibenzo[b,f]oxepine core. researchgate.netnih.gov This reductive coupling of two carbonyl groups (typically aldehydes) is achieved using a low-valent titanium reagent, most commonly generated from titanium tetrachloride (TiCl₄) and a reducing agent like zinc (Zn) powder in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). researchgate.netnih.govnih.gov

The key precursors for this reaction are diaryl ethers substituted with aldehyde groups at the 2 and 2' positions (e.g., 2,2'-oxybis(benzaldehyde)). researchgate.net These diaryl ethers are themselves often synthesized via an SNAr reaction between a salicylaldehyde (B1680747) and a fluorobenzaldehyde, which can be efficiently promoted by microwave irradiation. researchgate.netresearchgate.net The McMurry reaction cyclization step itself typically proceeds in moderate yields, with reports in the range of 53-55%. researchgate.netnih.govnih.govwordpress.com

Table of Reaction Conditions for Key Synthetic Steps

| Reaction Type | Key Reagents & Conditions | Typical Yields | Source(s) |

| SNAr / Knoevenagel Cascade | Cs₂CO₃, DMSO, Heat | 77-80% | nih.govsemanticscholar.org |

| Microwave-assisted SNAr (Diaryl Ether Synthesis) | K₂CO₃ or Cs₂CO₃, DMSO or DMA, 120-180°C, MW | up to 75% | semanticscholar.orgsemanticscholar.orgresearchgate.net |

| Intramolecular McMurry Reaction | TiCl₄, Zn, THF, Reflux | 53-55% | researchgate.netnih.govnih.gov |

| Intramolecular SNAr (from Z-stilbene) | Cs₂CO₃, DMSO, 180°C, MW | 72% | semanticscholar.orgsemanticscholar.org |

Ullmann Coupling and Ring-Closing Metathesis Strategies

An efficient and widely adopted two-step protocol for the synthesis of the dibenzo[b,f]oxepine scaffold involves a combination of an Ullmann-type coupling reaction followed by a Ring-Closing Metathesis (RCM) step. mdpi.comresearchgate.net This strategy is valued for its reliability and effectiveness in constructing the core structure of bauhinoxepins and related compounds.

The general approach begins with an Ullmann diaryl ether synthesis. In this step, a substituted phenol derivative is coupled with a halogenated styrene (B11656) derivative, typically in the presence of a copper catalyst, to form a diaryl ether intermediate containing two terminal alkene functionalities. nih.govmdpi.com This intermediate is the direct precursor for the subsequent cyclization.

The key ring-forming step is accomplished via Ring-Closing Metathesis (RCM). numberanalytics.com RCM is a powerful intramolecular reaction that utilizes transition metal catalysts, most commonly ruthenium-based systems like Grubbs' catalysts, to form cyclic alkenes from diene precursors. numberanalytics.commedwinpublishers.com The diaryl ether diene undergoes cyclization, forming the seven-membered oxepine ring and releasing ethylene (B1197577) as a byproduct. numberanalytics.com This reaction is particularly advantageous due to its high functional group tolerance and its ability to form medium-to-large rings, which are often challenging to synthesize using other methods. researchgate.netthieme-connect.de The combination of Ullmann coupling and RCM represents a convergent and effective pathway to the dibenzo[b,f]oxepine core. mdpi.comresearchgate.netdoi.org

Electrophilic Cyclization Pathways

Electrophilic cyclization represents another viable, albeit less commonly cited, pathway for constructing heterocyclic systems like the dibenzo[b,f]oxepine ring. This type of reaction involves the activation of a π-system, such as an alkyne or alkene, by an electrophile, which triggers an intramolecular attack by a nucleophile to form a ring. nsf.govbeilstein-journals.org

In the context of dibenzo[b,f]oxepine synthesis, a hypothetical pathway could involve a suitably substituted diaryl ether containing an alkyne moiety. Activation of the alkyne with an electrophile (e.g., I2, Br2, or a metal cation) would render it susceptible to intramolecular nucleophilic attack by the phenolic oxygen. beilstein-journals.orgnih.gov This 7-endo-dig cyclization would form the seven-membered ring. The predictability of the regio- and stereochemistry of the resulting product is a key advantage of this mechanistic pathway. nsf.gov While specific examples for this compound are not prominent in the literature, the fundamental principles of electrophilic cyclization on diaryl acetylenes have been successfully used to create various fused heterocyclic cores. spbu.ru

Radical Cyclization Approaches

Radical cyclizations offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds and have been applied to the synthesis of complex natural products, including dibenzo[b,f]oxepine analogues. doi.org One notable method is the manganese(III)-based oxidative radical rearrangement. doi.orgsemanticscholar.org This approach can be used for the ring expansion of xanthene precursors to yield the dibenzo[b,f]oxepine skeleton. semanticscholar.orgbeilstein-journals.org The reaction likely proceeds through the formation of a radical which then undergoes a 1,2-rearrangement and subsequent cyclization.

More directly, intramolecular radical cyclizations have been employed in the total synthesis of related natural products like Bauhinoxepin J. researchgate.netresearchgate.net For instance, a persulfate-mediated radical addition to a quinone was a key step in one synthetic route. researchgate.netresearchgate.net These methods highlight the utility of radical chemistry in constructing the tricyclic core under conditions that can be complementary to traditional ionic or metal-catalyzed pathways. beilstein-journals.org

Metal-Catalyzed Coupling Reactions for Ring Closure

Beyond the Ullmann/RCM sequence, other metal-catalyzed coupling reactions are instrumental in the formation of the dibenzo[b,f]oxepine ring system. semanticscholar.org Palladium-catalyzed reactions are particularly prominent. For example, a sequential process involving a Heck reaction followed by a Pd-catalyzed etherification has been successfully applied to construct the scaffold. mdpi.comdoi.org The Heck reaction can form the stilbene bridge, while the subsequent intramolecular etherification closes the seven-membered ring.

Copper-catalyzed Ullmann-type intramolecular etherification is another key strategy. beilstein-journals.org In the total synthesis of Bulbophylol-B, a dihydrobenzo[b,f]oxepine, a CuBr·DMS-catalyzed intramolecular coupling of a dihydrostilbene intermediate was used to form the oxepine ring in high yield. beilstein-journals.org These diverse metal-catalyzed methods provide a versatile toolkit for chemists, allowing for the strategic disconnection of the target molecule in various ways to accommodate different starting materials and functional group patterns. semanticscholar.org

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, presents a promising avenue for the synthesis of complex natural products like this compound. While specific chemo-enzymatic routes to this compound are not yet established in the literature, general strategies can be considered based on work with related compounds. frontiersin.org

A potential approach could involve the enzymatic resolution of a key chiral intermediate or the stereoselective introduction of a functional group. For instance, lipases are frequently used for the kinetic resolution of racemic alcohols or for stereoselective hydrolysis of esters. frontiersin.org A hypothetical chemo-enzymatic synthesis of a this compound analogue could involve the chemical synthesis of a racemic precursor, followed by a lipase-catalyzed acylation to separate the enantiomers, ensuring the correct stereochemistry in the final product. Another possibility is the use of oxidoreductase enzymes for the selective oxidation or reduction of specific functional groups on the dibenzo[b,f]oxepine core, a strategy that has proven effective in modifying other natural products. frontiersin.org

Derivatization and Analogue Design Strategies

The derivatization of the this compound scaffold is crucial for exploring its full therapeutic potential and for understanding its structure-activity relationships (SAR). numberanalytics.com Analogue design focuses on systematically modifying the parent structure to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. numberanalytics.commdpi.com

Strategies for creating analogues often involve modifying the substituent groups on the aromatic rings of the dibenzo[b,f]oxepine core. mdpi.commdpi.com This can include:

Varying Alkoxy Groups: Changing the position or nature of methoxy (B1213986) or hydroxy groups on the rings can significantly impact binding to biological targets.

Introducing Halogens: The addition of fluorine or other halogens can alter the electronic properties and metabolic stability of the molecule. mdpi.com

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved characteristics. numberanalytics.com

Scaffold Hopping: In more advanced strategies, the central dibenzo[b,f]oxepine core might be replaced with a different heterocyclic system that maintains the crucial three-dimensional arrangement of key functional groups. numberanalytics.com

These modifications are typically guided by initial biological screening data, which helps to identify which parts of the molecule are most sensitive to change. mdpi.com

Structure-Guided Modification for Enhanced Molecular Interactions

Structure-guided design represents a more rational approach to creating analogues, relying on detailed structural information of the biological target, such as an enzyme or receptor. mdpi.com Although the specific biological target for this compound is not definitively established in the provided context, many dibenzo[b,f]oxepine derivatives are known to interact with microtubules. mdpi.com

Assuming a target like the colchicine (B1669291) binding site on tubulin, structure-guided modification would proceed as follows:

Docking Studies: Computational models would be used to predict how this compound binds to its target site. This reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Identification of Modifiable Vectors: The model would highlight regions of the molecule that are either not contributing significantly to binding or are positioned near unoccupied pockets in the binding site. These positions become prime targets for modification.

Rational Derivatization: New functional groups would be added or existing ones modified to create new, favorable interactions. For example, if an unoccupied hydrophobic pocket is identified, an alkyl or aryl group might be added to the this compound scaffold to fill it. If a potential hydrogen bond donor/acceptor pair is nearby, a corresponding functional group could be introduced.

This iterative process of computational modeling, chemical synthesis, and biological testing allows for the optimization of molecular interactions, leading to analogues with potentially enhanced potency and selectivity. nih.gov

Introduction of Functional Groups for Photopharmacological Applications

Photopharmacology utilizes light to control the activity of drugs, offering the potential for targeted therapies with reduced side effects. mdpi.commdpi.com A key strategy in adapting molecules like this compound for photopharmacological use is the introduction of photoswitchable functional groups. The most common approach involves incorporating an azobenzene (B91143) moiety, which can isomerize between its E and Z forms upon irradiation with light of specific wavelengths. mdpi.commdpi.com

The primary method for functionalization involves creating a stable linkage, such as an amide bond, between the dibenzo[b,f]oxepine core and a photoswitchable unit. mdpi.com This process typically begins with the synthesis of amine-functionalized dibenzo[b,f]oxepine derivatives. A common route to these amines involves the reduction of a nitro group, which can be introduced onto the dibenzo[b,f]oxepine skeleton through established nitration reactions. nih.gov For instance, a nitro-dibenzo[b,f]oxepine can be reduced to the corresponding amine using reagents like zinc in acetic acid. nih.gov

Concurrently, an azo-containing molecule bearing a carboxylic acid group is prepared. To facilitate the reaction with the dibenzo[b,f]oxepine amine, this carboxylic acid is converted into a more reactive acyl chloride using a reagent such as thionyl chloride. mdpi.com The final step is the coupling of the dibenzo[b,f]oxepine-amine with the azo-acyl chloride to form a stable amide linkage, resulting in a hybrid molecule with a photoswitchable azo group appended to the this compound analogue core. mdpi.com This modular approach allows for the synthesis of various derivatives by modifying either the dibenzo[b,f]oxepine precursor or the azobenzene component. csic.es

Synthesis of Photoswitchable Dibenzo[b,f]oxepine Derivatives

The synthesis of photoswitchable dibenzo[b,f]oxepine derivatives primarily focuses on creating hybrids with azobenzene and its fluorinated analogues. mdpi.comdntb.gov.ua These compounds are designed to act as photochromic molecular switches, with their biological activity potentially being turned "on" or "off" with light. mdpi.com

A foundational synthetic route to the dibenzo[b,f]oxepine scaffold itself involves a two-step process: the condensation of 2,4-dinitrotoluene (B133949) with various substituted methoxyaldehydes, followed by the cyclization of the resulting stilbene intermediates. mdpi.comresearchgate.net Once the core structure is formed and functionalized with a nitro group, it can be elaborated into a photoswitchable derivative.

Researchers have successfully synthesized a series of these hybrid molecules by connecting two selected dibenzo[b,f]oxepine precursors with different fluoroazobenzenes. mdpi.comnih.gov The general procedure involves the amide coupling reaction described in the previous section. The reaction of the amine derivative of dibenzo[b,f]oxepine with the prepared acid chlorides of azo compounds yields the target photoswitchable hybrids. mdpi.com The choice of fluorine substitution on the azobenzene moiety is strategic, as it can influence the spectral properties of the photoswitch, specifically the separation of the n→π* absorption bands of the E and Z isomers, which is a critical feature for photopharmacological applications. mdpi.comnih.gov

The table below presents examples of synthesized photoswitchable dibenzo[b,f]oxepine derivatives, highlighting the yields and reaction times for the final coupling step. mdpi.com

| Compound | Yield (%) | Reaction Time (h) | Physical Appearance | Melting Point (°C) |

| 4g | 23 | 0.5 | Orange Powder | 215 |

| 4h | 39 | 0.5 | Orange Powder | 175 |

These synthetic efforts provide a concise and effective method for constructing a dibenzo[b,f]oxepine-azobenzene framework, enabling the evaluation of their E/Z isomerization properties under photochemical control using visible light. mdpi.comdntb.gov.uanih.gov

Generation of Compound Libraries for Screening Initiatives

The creation of compound libraries based on the this compound scaffold is essential for systematic biological screening and the discovery of new therapeutic leads. whiterose.ac.uk Efficient synthetic methods that allow for the rapid generation of diverse analogues are highly valuable. One-pot synthesis procedures are particularly well-suited for this purpose. researchgate.netnih.gov

A notable one-pot, transition-metal-free method has been developed for synthesizing substituted dibenzo[b,f]oxepines. researchgate.netnih.gov This cascade process involves a nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation. researchgate.net This approach has been successfully applied to the total synthesis of Bauhinoxepin C, demonstrating its utility in accessing naturally occurring structures and their analogues. researchgate.netnih.gov The efficiency and operational simplicity of such one-pot reactions make them ideal for generating a library of compounds by varying the starting materials, such as different 2-halogenobenzaldehydes and substituted 2-(2-hydroxyphenyl)acetonitriles. nih.gov

Furthermore, libraries of photoswitchable dibenzo[b,f]oxepine-azobenzene hybrids have been synthesized to screen for potential microtubule-disrupting agents. mdpi.com Researchers have systematically prepared sets of these azo compounds to investigate their structure-activity relationships. mdpi.com By varying the substitution patterns on both the dibenzo[b,f]oxepine core and the azobenzene unit, a diverse collection of potential photopharmacological agents can be assembled for high-throughput screening initiatives. mdpi.commdpi.com This strategy allows for the exploration of chemical space around the this compound core, increasing the probability of identifying compounds with potent and selective biological activity. whiterose.ac.uk

Mechanistic Investigations of Molecular and Cellular Interactions

Exploration of Molecular Targets and Binding Dynamics

The mechanistic understanding of Bauhinoxepin F largely stems from studies on its parent dibenzo[b,f]oxepine scaffold, which has been identified as interacting with several crucial biological targets.

While comprehensive in vitro ligand-target interaction profiling specifically for this compound across a broad spectrum of targets is not extensively detailed in the available literature, its classification as a cyclooxygenase-2 (COX-2) inhibitor highlights a direct and confirmed molecular interaction. ebi.ac.uk This indicates a specific binding affinity with the COX-2 enzyme, contributing to its biological effects. Further detailed in vitro profiling would typically involve a wider array of biochemical assays to elucidate its precise binding to other potential targets.

Dibenzo[b,f]oxepines, including compounds structurally related to this compound, have demonstrated potential as inhibitors of microtubule polymerization. mdpi.commdpi.com This makes the tubulin-microtubule system a significant molecular target for these compounds. Microtubules, composed of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in various cellular processes, including morphogenesis, motility, organelle and vesicle trafficking, and chromosome segregation during mitosis. mdpi.com

Molecular modeling and simulation studies have indicated that certain dibenzo[b,f]oxepine derivatives interact with the colchicine (B1669291) binding site on tubulin. mdpi.comresearchgate.netnih.gov This site is of particular interest in anticancer therapies, as compounds binding here can induce microtubule depolymerization, thereby disrupting cell division. mdpi.comresearchgate.net Stilbenoids and dibenzo[b,f]oxepines, which share the (Z)-stilbene motif, show significant potential for interacting with this site. mdpi.com The binding is typically characterized by hydrophobic interactions, stabilized by hydrogen bonds. nih.gov

The interaction of dibenzo[b,f]oxepines with tubulin can significantly disrupt the dynamic equilibrium of microtubules, which constantly undergo rapid lengthening and shortening, a phenomenon known as 'dynamic instability'. mdpi.comnus.edu.sg By interfering with this balance, these compounds can lead to cell cycle arrest, particularly during interphase or mitosis (between metaphase and anaphase), ultimately resulting in programmed cell death (apoptosis). mdpi.commdpi.com This disruption of microtubule dynamics directly impacts cellular architecture, as microtubules are crucial for maintaining cell shape and facilitating intracellular transport. promovendi.plmdpi.com

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2). ebi.ac.uk COX-2 is an enzyme involved in the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor to various pro-inflammatory mediators. ebi.ac.ukbjournal.org Its inducible expression during inflammatory events makes it a key target in anti-inflammatory strategies. diva-portal.orgnih.gov Furthermore, COX-2 is implicated in the metastasis of cancer cells, with its expression observed in a significant percentage of human invasive breast cancers. nih.gov

Receptor Modulation Studies

Regarding receptor modulation, specific data for this compound's interaction with Dopamine D-4 Receptors is not available in the provided information. However, the broader class of dibenzo[b,f]oxepines has been noted for its properties as angiotensin-II-receptor-antagonists. nih.gov Angiotensin II receptor blockers (ARBs) primarily act by binding to and inhibiting the angiotensin II type 1 (AT1) receptor, which is involved in vasoconstriction and fluid retention, thereby influencing blood pressure. wikipedia.orgubc.ca The renin-angiotensin system, including angiotensin II and its receptors (AT1R and AT2R), plays a complex role in various physiological and pathophysiological processes beyond cardiovascular regulation, including cell proliferation and tissue remodeling. nih.govmdpi.com While dibenzo[b,f]oxepines as a class show this potential, specific modulation data for this compound itself concerning these receptors is not detailed.

Cellular Pathway Perturbations in Disease Models in vitro

Cellular Growth Inhibition Studies in Neoplastic Cell Lines (e.g., P388, MCF-7, NCI-H460, HL-60, HCT-116)

Although this compound is broadly described as possessing cytotoxic activity ebi.ac.uk, specific quantitative data, such as IC50 or GI50 values, against the named neoplastic cell lines (P388, MCF-7, NCI-H460, HL-60, HCT-116) are not detailed in the provided search results. Research on related dibenzo[b,f]oxepine compounds, such as Bauhiniastatins 1-4, has shown significant growth inhibition against a panel of human cancer cell lines, including MCF-7, NCI-H460, HL-60, and HCT-116, with GI50 values ranging from 2.4 to 25.7 µg/mL researchgate.netmdpi.comacs.org. However, these findings are for related compounds and not specifically for this compound. Similarly, Bauhinoxepins A and B were reported to be inactive at 20 µg/mL against Vero, KB, and BC cell lines researchgate.net.

No specific research findings detailing the effects of this compound on cell cycle progression (e.g., arrest in specific phases like G0/G1, S, or G2/M) in any cell line are available in the current literature.

This compound is noted for its cytotoxic activities ebi.ac.uk, which implies the induction of cell death. However, specific mechanisms of regulated cell death (e.g., apoptosis, necroptosis, ferroptosis, pyroptosis) or the modulation of associated markers (e.g., caspases, BAX, BCL-2, TP53) by this compound are not detailed in the provided information. Studies on other dibenzo[b,f]oxepine derivatives have indicated the induction of apoptosis researchgate.net, but this information is not directly attributable to this compound.

Detailed research on the impact of this compound on specific cellular proliferation markers (e.g., Ki-67, PCNA, MCM2) is not available in the current search results.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6, TNF-α)

This compound is reported to possess anti-inflammatory activity and to act as a cyclooxygenase 2 (COX-2) inhibitor ebi.ac.uk. However, specific data on its direct modulation of inflammatory mediators such as Nitric Oxide (NO), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α) are not detailed in the provided literature. While other compounds are known to modulate these mediators manuscriptscientific.comnih.govnih.govopenrheumatologyjournal.commdpi.com, specific findings for this compound are absent.

Studies in Pathogen Models (e.g., Mycobacteria, Plasmodium species)

This compound is stated to exhibit antimalarial and antimycobacterial activities ebi.ac.uk. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) or IC50 values against particular Mycobacteria or Plasmodium species are not provided for this compound. For related compounds, Bauhinoxepins A and B, significant antimycobacterial activities have been reported with MIC values of 6.25 and 12.5 µg/mL, respectively. These compounds were, however, inactive against the malarial parasite at 20 µg/mL mdpi.comresearchgate.net.

Inhibition of Microbial Growth in vitro

In vitro studies have indicated that this compound possesses antimycobacterial and antifungal activities. jrespharm.com This suggests its ability to inhibit the growth of certain bacterial species, particularly Mycobacterium, and various fungal strains under laboratory conditions. While the compound has demonstrated these inhibitory effects, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values directly attributed to this compound, were not detailed in the available research findings. However, other related compounds, such as Bauhinoxepins A and B, have shown antimycobacterial activities with reported MIC values. For instance, Bauhinoxepin A exhibited an MIC of 6.25 µg/mL, and Bauhinoxepin B showed an MIC of 12.5 µg/mL against Mycobacterium tuberculosis. doi.org These findings for structurally similar compounds underscore the potential of the dibenzooxepine scaffold in inhibiting microbial growth.

Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which this compound exerts its antimicrobial effects have not been explicitly elucidated in the current research findings. However, natural compounds, including those with antimicrobial properties, typically operate through several established mechanisms to inhibit microbial growth. These general mechanisms include:

Inhibition of Cell Wall Synthesis: Disrupting the formation or integrity of the microbial cell wall, which is vital for structural support and protection. mdpi.com

Disruption of Plasma Membrane Integrity: Altering the permeability or structure of the microbial cell membrane, leading to leakage of intracellular components and cell death. mdpi.comnih.gov

Disruption of Cellular Energy Generation: Interfering with metabolic pathways responsible for ATP production, thereby depriving the microbe of essential energy. mdpi.com

Damage to Nucleic Acid Synthesis: Inhibiting DNA replication or RNA transcription, preventing the microbe from reproducing or synthesizing essential proteins. mdpi.comfrontiersin.org

Disruption of Protein Synthesis: Targeting ribosomal function, thereby halting the production of proteins necessary for microbial survival and growth. mdpi.comfrontiersin.org

Modulation of Key Metabolic Pathways: Interfering with specific enzymatic reactions or metabolic processes critical for microbial survival. mdpi.com

While the broader class of dibenzo[b,f]oxepines, to which this compound belongs, has been explored for various biological activities, including potential interactions with cellular components like microtubules in the context of anticancer effects nih.gov, a direct link to the specific molecular targets or pathways involved in the antimicrobial action of this compound itself is not detailed in the available literature. Further dedicated research would be necessary to pinpoint the exact molecular mechanisms underlying its antimycobacterial and antifungal activities.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features within the Dibenzo[b,f]oxepine Core

The dibenzo[b,f]oxepine scaffold is a crucial pharmacophoric feature, serving as the foundational structure for a variety of biologically active molecules. nih.gov This tricyclic system, consisting of two benzene (B151609) rings fused to a central seven-membered oxepine ring, confers a specific three-dimensional conformation that is critical for interaction with biological targets. nih.gov The non-planar, boat-like conformation of the dibenzo[b,f]oxepine core is a key characteristic that dictates the spatial orientation of its substituents, influencing binding affinity and selectivity for target proteins. nih.gov

This core structure is associated with a wide range of pharmacological effects, including anticancer, anti-inflammatory, antidepressant, and antimycobacterial properties. nih.govresearchgate.netnih.govresearchgate.net Its rigid yet conformationally distinct shape allows it to mimic endogenous ligands or fit into specific binding pockets of enzymes or receptors. For instance, in the context of anticancer activity, this scaffold has been identified as a potential microtubule inhibitor, interacting with the colchicine (B1669291) binding site on tubulin. mdpi.com The precise geometry and electronic distribution of the dibenzo[b,f]oxepine core are therefore essential for its biological function, making it a privileged structure in medicinal chemistry.

Elucidation of Key Substituent Effects on Biological Activity

The biological activity of compounds featuring the dibenzo[b,f]oxepine core is significantly modulated by the nature and position of various substituents on the aromatic rings and the central oxepine ring.

The substitution pattern on the two aromatic rings of the dibenzo[b,f]oxepine skeleton plays a pivotal role in determining the molecule's biological efficacy. The presence, number, and location of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its ability to interact with biological targets through mechanisms like hydrogen bonding, hydrophobic interactions, or π-π stacking.

For example, the introduction of halogen atoms, such as fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. chemrxiv.orgnih.gov While specific studies on fluorinated Bauhinoxepin F are not available, research on related structures suggests that such substitutions can significantly impact activity. For instance, in other bioactive molecules, fluorine substitution on an aromatic ring has been shown to modulate protein-ligand binding without causing significant steric hindrance. nih.gov The position of these substituents is also critical; for example, modifications at certain positions may enhance activity, while changes at others could lead to a loss of efficacy due to steric clashes or unfavorable electronic interactions within the target's binding site.

Hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups are common substituents in naturally occurring dibenzo[b,f]oxepines, and their positioning is critical for biological activity. These groups can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues in a protein's active site.

Side chain modifications, particularly the addition of prenyl groups, are known to significantly influence the biological activity of natural products. nih.gov Prenylation, the attachment of a five-carbon isoprene (B109036) unit, generally increases the lipophilicity of a molecule, which can enhance its interaction with cell membranes and hydrophobic binding pockets of target proteins. nih.gov

Comparative SAR Analysis of Bauhinoxepin Analogues (e.g., Bauhinoxepin A, B, C, I, J, Bauhiniastatins)

A comparative analysis of this compound with its naturally occurring analogues provides valuable insights into the structure-activity relationships of this class of compounds. By comparing the structures and known biological activities of compounds like Bauhinoxepin A, B, C, I, J, and the related Bauhiniastatins, key structural determinants of activity can be identified.

For instance, Bauhinoxepin J is known to possess antimycobacterial, antimalarial, and tumor growth inhibitory activities. researchgate.net Bauhinoxepin C has also been synthesized and noted for its anticancer properties. nih.gov Bauhinoxepins A and B have demonstrated significant antimycobacterial activities. The Bauhiniastatins are another group of related dibenz[b,f]oxepins that exhibit significant growth inhibition against various human cancer cell lines.

By examining the structural differences between these compounds—such as variations in the number and position of hydroxyl, methoxy, and prenyl groups—we can infer their importance for specific biological activities.

| Compound | Key Structural Features | Reported Biological Activity |

|---|---|---|

| Bauhinoxepin A | Presence of specific hydroxylation and methoxylation patterns. | Antimycobacterial |

| Bauhinoxepin B | Different substitution pattern compared to Bauhinoxepin A. | Antimycobacterial |

| Bauhinoxepin C | Specific arrangement of substituents on the dibenzo[b,f]oxepine core. | Anticancer |

| Bauhinoxepin J | Unique substitution pattern conferring broad activity. | Antimycobacterial, Antimalarial, Tumor growth inhibitory |

| Bauhiniastatin 1-4 | Variations in side chains and aromatic substitutions. | Cancer cell growth inhibition |

This comparative approach highlights how subtle changes in the molecular structure can lead to significant differences in biological activity, underscoring the importance of specific functional groups and their spatial arrangement.

Development of Predictive Models for Molecular Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool in modern drug discovery for forecasting the biological activity of novel compounds. nih.govnih.govmdpi.com These computational models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For the Bauhinoxepin class of compounds, a QSAR model could be developed using a dataset of known analogues and their measured biological activities. The process would involve:

Data Collection: Compiling a dataset of Bauhinoxepin analogues with their corresponding biological activity data (e.g., IC50 values for cytotoxicity).

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify their physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with biological activity. mdpi.comcore.ac.uk

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

While a specific QSAR model for this compound has not been reported, the principles of QSAR are broadly applicable. mdpi.com Such a model could accelerate the discovery of new, more potent Bauhinoxepin analogues by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates, thereby saving time and resources in the drug development process.

Advanced Analytical and Computational Methodologies in Bauhinoxepin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Contexts

Spectroscopic methods are indispensable for determining the precise arrangement of atoms within a molecule. For dibenzo[b,f]oxepines, these techniques are crucial for confirming the seven-membered oxepine ring fused with two benzene (B151609) rings and identifying various substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced two-dimensional (2D) techniques, is paramount for elucidating the intricate connectivity of atoms in organic molecules. For dibenzo[b,f]oxepines, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed jst.go.jpsemanticscholar.orgresearchgate.net.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, allowing for the identification of directly coupled protons and establishing spin systems within the molecule. For dibenzo[b,f]oxepines, COSY correlations help trace the connectivity of aromatic and aliphatic protons, confirming the substructures of the fused rings and any side chains researchgate.netacs.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and the carbons directly attached to them. This is vital for assigning proton and carbon signals to specific positions in the molecular skeleton, particularly distinguishing between different types of carbons (e.g., sp2 aromatic, sp3 aliphatic, oxygen-bearing) jst.go.jpsemanticscholar.orgresearchgate.net.

For instance, the structural elucidation of Bauhinoxepin J and Bauhinoxepin A involved extensive analysis of 2D NMR data to confirm their dibenzo[b,f]oxepine core and substituent patterns researchgate.netacs.orgmdpi.com. Characteristic 1H NMR chemical shifts for the dibenzo[b,f]oxepine scaffold typically appear in the range of 6.5–8.4 ppm for aromatic protons, with coupling constants (3J) around 7.5–8.5 Hz. Olefinic protons are often observed around 7 ppm with a characteristic 3J coupling constant of approximately 11 Hz for protons in a Z configuration mdpi.com.

Table 1: Illustrative 1H and 13C NMR Chemical Shifts for a Dibenzo[b,f]oxepine Core (Generalized Values)

| Position | 1H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | 13C Chemical Shift (δ, ppm) |

| Aromatic H | 6.5 - 8.4 | m, d, t | 7.5-8.5 | 110 - 160 |

| Olefinic H | ~7.0 | d | ~11 | 120 - 140 |

| O-CH2 | ~5.0 | s | - | ~70-80 |

| Quaternary C | - | - | - | 130 - 160 |

Note: These are generalized values for the dibenzo[b,f]oxepine scaffold and specific values for Bauhinoxepin F would depend on its exact substitution pattern and conformation. Data for this compound is not specifically reported.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of a compound, which allows for the precise determination of its elemental composition mdpi.comsemanticscholar.org. This is particularly critical for natural products where novel structures are often encountered. HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, often to several decimal places, enabling the calculation of the molecular formula with high confidence semanticscholar.org.

Beyond molecular weight, HRMS, especially when coupled with tandem mass spectrometry (HRMS/MS), provides valuable fragmentation patterns. Analyzing these fragments helps deduce the substructures present in the molecule and how they are connected mdpi.comacs.org. For dibenzo[b,f]oxepines, fragmentation analysis can reveal the loss of specific functional groups or parts of the aromatic or oxepine rings, providing crucial evidence for the proposed structure. HRMS was a key technique in the structural elucidation of Bauhinoxepin J and other dibenzo[b,f]oxepine derivatives mdpi.comwydawnictwo-tygiel.plorganic-chemistry.org.

Table 2: Illustrative HRMS Data for a Hypothetical this compound

| Ion Type | m/z (Calculated) | m/z (Found) | Proposed Formula | Fragmentation Insight |

| [M+H]+ | [Exact Mass + 1] | [Observed] | CₓHyOz | Molecular ion confirmation |

| Fragment 1 | [Substructure 1] | [Observed] | CₐHbOc | Loss of specific group |

| Fragment 2 | [Substructure 2] | [Observed] | CₚHqOr | Cleavage at a key bond |

Note: This table is illustrative, as specific HRMS data for this compound is not reported. The principles apply to the characterization of dibenzo[b,f]oxepines.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, IR spectroscopy provides a molecular fingerprint that corresponds to the vibrational modes of chemical bonds researchgate.net.

For dibenzo[b,f]oxepines, IR spectra are analyzed for key absorption bands that indicate the presence of hydroxyl groups (O-H stretch, typically broad around 3200-3600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C=C stretches of aromatic rings (around 1450-1600 cm⁻¹), and C-O stretches characteristic of ether linkages (around 1000-1250 cm⁻¹) researchgate.net. For example, the IR spectrum of Bauhinoxepin A exhibited absorption bands at 3320 cm⁻¹ (hydroxyl), 1450 cm⁻¹ (aromatic), and 1021 cm⁻¹ (ether functional groups), which are typical for this class of compounds researchgate.netacs.org.

Table 3: Characteristic IR Absorption Bands for Dibenzo[b,f]oxepines

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| O-H (hydroxyl) | 3200-3600 | Strong, broad | Hydroxyl stretch |

| Aromatic C-H | 3030-3080 | Medium | Aromatic C-H stretch |

| Aromatic C=C | 1450-1600 | Variable | Aromatic ring vibrations |

| C-O (ether) | 1000-1250 | Strong | Ether stretch |

Note: These are general ranges. Specific values for this compound would be determined experimentally.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (AC) of chiral molecules. Many natural products, including some dibenzo[b,f]oxepines, possess chiral centers, making ECD analysis crucial for their complete structural characterization.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), can be compared with computationally predicted ECD spectra for different possible stereoisomers. Quantum chemical calculations, often using Density Functional Theory (DFT), are performed to simulate the ECD spectra of various conformers and enantiomers, and the best match with the experimental spectrum provides the absolute configuration. This approach was successfully applied to determine the absolute configurations of saccoxepins, which are structurally related to bauhinoxepins researchgate.netacs.org.

Chromatographic Methods for Research Applications

Chromatographic methods are essential for the isolation, purification, and quantitative analysis of natural products from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating, identifying, and quantifying components in a mixture wydawnictwo-tygiel.pl. For natural products like this compound, HPLC is indispensable for ensuring the purity of isolated compounds and for quantitative analysis in research settings.

In HPLC, a sample is injected into a column packed with a stationary phase, and components are separated based on their differential interactions with the stationary phase and a mobile phase that flows through the column wydawnictwo-tygiel.pl. Reversed-phase HPLC (RP-HPLC) is commonly employed for natural products, where compounds are separated based on their hydrophobicity.

Purity Analysis: The elution profile in an HPLC chromatogram shows individual peaks corresponding to different compounds. A single, symmetric peak indicates high purity. Peak purity can be further assessed by spectral analysis using detectors like Diode Array Detectors (DAD), which check for consistent UV spectra across the entire peak, or by coupling with mass spectrometry (HPLC-MS) to identify any co-eluting impurities wydawnictwo-tygiel.pl.

Quantitative Analysis: By comparing the area under the peak of the target compound (e.g., this compound) to a calibration curve generated from known concentrations of a standard, the exact amount of the compound in a sample can be determined. This is critical for studies on isolation yield, stability, and structure-activity relationships.

Table 4: Illustrative HPLC Parameters for Dibenzo[b,f]oxepines

| Parameter | Typical Range/Type | Application |

| Column Type | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile (B52724)/Water (Gradient) | Optimized for separation of polar/non-polar compounds |

| Detector | UV-Vis (e.g., DAD) | Detection of chromophores (e.g., aromatic rings) |

| Flow Rate | 0.5 - 1.0 mL/min | Affects separation efficiency and run time |

| Wavelength (UV) | 254 nm, 280 nm, or specific | Optimal absorption for aromatic compounds |

Note: Specific HPLC conditions would be optimized for this compound, but these parameters are common for dibenzo[b,f]oxepines.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Dynamic Interaction Profiling

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time mdpi.comnih.gov. By simulating the interactions between atoms based on classical mechanics, MD provides insights into the structural, dynamical, and thermodynamical properties of molecular systems, such as proteins, enzymes, or drug-ligand complexes mdpi.comnih.gov. These simulations can reveal conformational changes, binding mechanisms, and the stability of molecular interactions at an atomic level, which are often inaccessible through experimental methods alone nih.govnih.gov.

In the context of dibenzo[b,f]oxepines, including this compound, MD simulations could be employed to profile their dynamic interactions with potential biological targets. For instance, in silico studies have explored the interaction of dibenzo[b,f]oxepines with the colchicine (B1669291) binding site in tubulin, suggesting a potential mechanism of action for some derivatives nih.gov. While these specific studies did not explicitly mention this compound, MD simulations could extend such investigations by:

Analyzing Ligand-Target Binding Stability : Simulating the binding of this compound to a target protein (e.g., tubulin or other relevant enzymes) to assess the stability of the complex over time and identify key residues involved in binding nih.gov.

Exploring Conformational Dynamics : Investigating the conformational flexibility of this compound itself and how its dynamic behavior might influence its binding affinity and selectivity for a particular receptor mdpi.com.

Characterizing Solvent Effects : Understanding how the surrounding solvent environment (e.g., water) affects the compound's structure and its interactions with biological macromolecules mdpi.comnih.govunimelb.edu.aursc.org.

Although specific molecular dynamics simulation data for this compound are not detailed in the available literature, the application of such methodologies to related dibenzo[b,f]oxepine derivatives, including docking simulations to determine probable binding models, highlights the relevance of these computational tools in understanding the behavior of this compound class researchgate.net.

Pharmacophore Modeling and de novo Design

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based or structure-based computational approach in drug discovery that identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response columbiaiop.ac.inresearchgate.net. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific three-dimensional pattern columbiaiop.ac.inresearchgate.netnih.gov.

For this compound and its derivatives, pharmacophore modeling could be utilized for:

Virtual Screening : Developing pharmacophore models based on known active dibenzo[b,f]oxepines or their target binding sites, and then using these models as queries to search large chemical databases for novel compounds with similar essential features that could exhibit comparable biological activity columbiaiop.ac.inmdpi.com.

Lead Optimization : Refining existing this compound analogues by identifying the critical features for activity and designing modifications that enhance potency, selectivity, or improve pharmacokinetic properties columbiaiop.ac.in.

3D-QSAR Studies : Generating predictive 3D Quantitative Structure-Activity Relationship models that correlate the spatial arrangement of chemical features with biological activity, aiding in the design of more potent compounds columbiaiop.ac.in.

de novo Design

De novo design is a computational strategy that aims to construct novel chemical structures from scratch, building them atom by atom or fragment by fragment, to complement a specific target receptor or a defined pharmacophore model nih.govosti.gov. The guiding principle is to generate molecules that are chemically and sterically complementary to the target, ideally leading to specific binding osti.gov. This approach is particularly valuable when seeking entirely new scaffolds or chemical motifs that might possess desired biological activities nih.govresearchgate.netrsc.org.

In the context of this compound research, de novo design could be applied to:

Generating Novel Scaffolds : Designing new dibenzo[b,f]oxepine-like structures or entirely different scaffolds that mimic the key interaction points of this compound or its active analogues with a biological target.

Optimizing Binding Affinity : Creating compounds with improved binding characteristics by iteratively adding or modifying fragments to enhance complementarity with the target site osti.gov.

Addressing Specific Challenges : Designing compounds that overcome limitations of existing this compound derivatives, such as metabolic instability or poor solubility, by exploring diverse chemical spaces osti.gov.

While no specific de novo design projects for this compound were identified in the search results, the methodology offers a powerful avenue for discovering and optimizing novel compounds with the potential biological activities associated with the dibenzo[b,f]oxepine class.

Q & A

Q. What frameworks (e.g., FINER) ensure rigor in formulating research questions about this compound’s therapeutic potential?

- Methodological Answer : Apply the FINER criteria:

- Feasible : Assess resource availability (e.g., synthetic accessibility).

- Novel : Focus on understudied targets (e.g., orphan receptors).

- Ethical : Prioritize in silico or in vitro models before animal studies.

- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Data Presentation Guidelines

- Tables : Include columns for compound ID, yield (%), purity (HPLC), and spectral data. Use footnotes for abbreviations (e.g., DCM = dichloromethane) .

- Figures : Label chromatograms with retention times and annotate NMR peaks with δ values. For bioactivity plots, specify error bars (SD/SEM) and significance thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.